molecular formula C14H17N3O3 B4157980 N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide

N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide

Cat. No.: B4157980
M. Wt: 275.30 g/mol
InChI Key: BWGLYCLYDKGWBH-UHFFFAOYSA-N
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Description

N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide is a synthetic organic compound that features an imidazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride for conversion to a chloro derivative, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated imidazole derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involving the imidazole ring.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding due to its imidazole moiety.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The phenyl and acetamide groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Etonitazene: An analgesic with an imidazole ring.

    Omeprazole: An antiulcer agent with an imidazole ring.

Uniqueness

N-{4-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl, imidazole, and acetamide groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(2-hydroxy-3-imidazol-1-ylpropoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-11(18)16-12-2-4-14(5-3-12)20-9-13(19)8-17-7-6-15-10-17/h2-7,10,13,19H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGLYCLYDKGWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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